molecular formula C20H15N3O6 B15004001 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate

Cat. No.: B15004001
M. Wt: 393.3 g/mol
InChI Key: NWPRHKMIODEBIK-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate is a complex organic compound that combines the structural features of imidazole and chromene

Preparation Methods

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the imidazole and chromene intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group in the imidazole ring can be reduced to an amino group under specific conditions.

    Reduction: The chromene moiety can participate in reduction reactions, leading to the formation of dihydrochromene derivatives.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, especially at the nitro position. Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. .

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate involves its interaction with specific molecular targets. The nitroimidazole moiety can interact with enzymes, potentially inhibiting their activity. The chromene part of the molecule can participate in various biochemical pathways, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 3-oxobenzo[f]chromene-2-carboxylate

InChI

InChI=1S/C20H15N3O6/c1-12-21-11-18(23(26)27)22(12)8-9-28-19(24)16-10-15-14-5-3-2-4-13(14)6-7-17(15)29-20(16)25/h2-7,10-11H,8-9H2,1H3

InChI Key

NWPRHKMIODEBIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)[N+](=O)[O-]

Origin of Product

United States

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